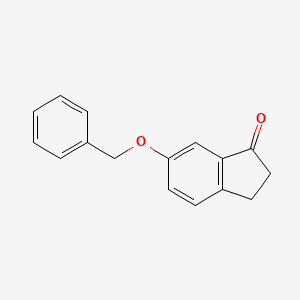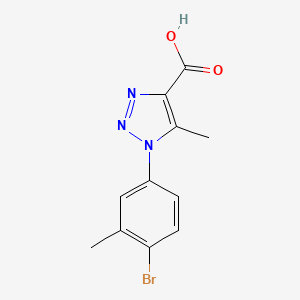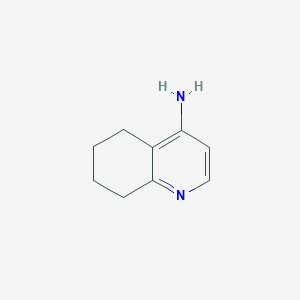
5,6,7,8-Tetrahydroquinolin-4-amine
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinolin-4-amine is a chemical compound that is part of the tetrahydroquinoline family, which is known for its presence in various natural products and pharmacologically active compounds. The tetrahydroquinoline moiety is a common structural feature in medicinal chemistry due to its partially-saturated bicyclic ring which can be functionalized in multiple ways to create compounds with diverse biological activities .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been explored through various methods. One approach involves a spontaneous dynamic kinetic resolution in the presence of Candida antarctica Lipase B, which yields a significant amount of the (R)-acetamide derivative from the racemic amine . Another method includes the catalytic hydrogenation of acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis, which has been applied to regioselective reduction of quinoline substrates with different substituents . Additionally, a one-pot synthesis method has been developed for trifluoromethyl-containing tetrahydroquinoline derivatives, which are separated into single enantiomers by chiral HPLC . Moreover, substituted tetrahydroquinazolin-2-amine compounds have been synthesized using one-pot multicomponent reactions, which are more efficient than conventional multistep organic reactions .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized tetrahydroquinazolin-2-amine compounds have been determined and characterized by infrared, nuclear magnetic resonance, mass spectral data, and elemental analysis . The presence of different substituents on the tetrahydroquinoline core can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-4-amine derivatives can undergo a variety of chemical reactions. A domino reaction catalyzed by indium chloride in water has been used to synthesize new tetrahydroquinoline derivatives efficiently, with most cyclization products showing cis selectivity . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, followed by reductive decyanation to deliver C1-substituted alkaloid precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of a partially-saturated bicyclic ring and substituents such as the trifluoromethyl group contribute to the stability and reactivity of these compounds . The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives have shown that structural modifications can lead to compounds with dopaminomimetic properties and potential antidepressant action9.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFSRODUXQSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627257 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-4-amine | |
CAS RN |
14807-39-7 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



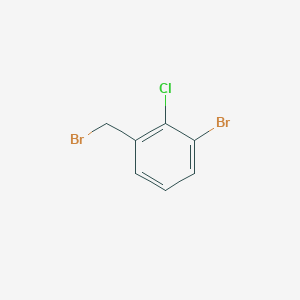

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)
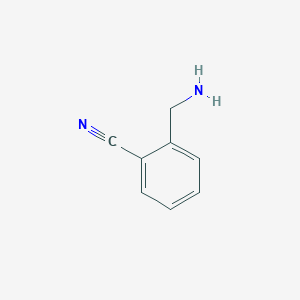

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

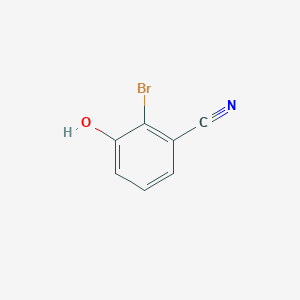


![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

